Crystal Structure Analysis of Tris(3-pyridyl)boroxine: Supramolecular Assembly and 3D Network Topology
Crystal Structure Analysis of Tris(3-pyridyl)boroxine: Supramolecular Assembly and 3D Network Topology
Introduction: The Paradigm of Single-Component Self-Assembly
In the realm of supramolecular chemistry and crystal engineering, the predictable assembly of complex three-dimensional (3D) architectures remains a formidable challenge. While multi-component systems relying on complementary tectons (building blocks) are common, single-component self-assembly offers a more elegant, predictable, and tunable approach[1].
Tris(3-pyridyl)boroxine represents a masterclass in single-component dynamic covalent chemistry (DCC). Formed through the reversible dehydration of 3-pyridineboronic acid, this molecule acts as a self-complementary tecton[1]. Driven by the interplay of covalent boroxine ring formation and non-covalent dative bonding, it spontaneously organizes into a massive pentadecanuclear boroxine cage (containing 15 boron atoms across 5 boroxine rings)[1]. This technical guide deconstructs the mechanistic foundations, crystallographic topology, and experimental protocols required to synthesize and analyze this unique supramolecular lattice.
Mechanistic Foundations of Boroxine Architecture
The self-assembly of tris(3-pyridyl)boroxine is governed by two distinct chemical forces:
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Dynamic Covalent Condensation: Boronic acids ( RB(OH)2 ) undergo reversible dehydration to form six-membered cyclotrimeric anhydrides known as boroxines ( R3B3O3 )[2]. This process is thermodynamically driven by the removal of water.
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Lewis Acid-Base Dative Bonding (N→B): The sp²-hybridized boron atoms in the boroxine ring possess a vacant, low-energy p-orbital, rendering them highly Lewis acidic[3]. Concurrently, the nitrogen atom on the pyridyl ring possesses a lone pair of electrons (Lewis base). The thermodynamic drive to satisfy the boron atom's octet forces the transition from a planar sp² geometry to a tetrahedral sp³ geometry via the formation of an N→B coordinate covalent bond[2].
The Geometric Privilege of the 3-Pyridyl Isomer: The structural output of this assembly is highly dependent on the position of the nitrogen atom. The meta-position of the nitrogen in 3-pyridylboronic acid dictates a vector angle of approximately 120° relative to the B-C bond[4]. This specific trajectory allows the pyridyl groups to fold back and coordinate with adjacent boroxine rings, closing the structure into a discrete pentadecanuclear cage[1]. In stark contrast, the para-substituted 4-pyridylboronic acid projects its lone pair linearly (180°), which sterically prohibits cage closure and instead drives the assembly toward infinite 1D or 2D polymeric networks (Covalent Organic Frameworks)[4][5].
Hierarchical self-assembly pathway of tris(3-pyridyl)boroxine into a 3D molecular network.
Experimental Methodology: Synthesis and Crystallization Protocol
As an Application Scientist, it is critical to design protocols that are not merely procedural, but self-validating . The following methodology ensures the quantitative conversion of the monomer and the structural integrity of the resulting cage.
Step-by-Step Protocol
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Reagent Preparation: Suspend 15.0 mmol of 3-pyridineboronic acid in 150 mL of anhydrous benzene in a 250 mL round-bottom flask[6].
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Azeotropic Dehydration: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 3 to 4 hours[6].
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Causality: Boroxine formation is an equilibrium process. Benzene forms an azeotrope with water. By continuously trapping and removing the water in the Dean-Stark apparatus, Le Chatelier’s principle dictates that the equilibrium is driven entirely toward the dehydrated boroxine product.
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Self-Validation Check 1 (Volumetric): The reaction is deemed complete when exactly 0.27 mL of water (15.0 mmol) has collected in the trap. If the volume is lower, unreacted monomer remains.
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Crystallization: Allow the reaction mixture to cool slowly to room temperature. Reduce the solvent volume in vacuo to approximately 30 mL. Add absolute ethanol dropwise until the solution becomes slightly turbid, then gently heat to clarify.
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Network Assembly: Allow the solution to stand undisturbed for 48–72 hours. The pentadecanuclear cage will spontaneously assemble and precipitate as a highly crystalline material (Yield: ~95%)[6].
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Self-Validation Check 2 (Spectroscopic): Isolate the crystals and perform ¹H NMR in a non-coordinating solvent (e.g., CDCl₃). The coordination of the pyridine nitrogen to the boron center induces a distinct downfield chemical shift in the pyridyl protons adjacent to the nitrogen, confirming that the N→B dative bonds have formed[7].
X-Ray Crystallographic Analysis and Topological Logic
Single-crystal X-ray diffraction (XRD) reveals the breathtaking complexity of the tris(3-pyridyl)boroxine assembly. The fundamental unit is a pentadecanuclear boroxine-cage [1].
Topologically, the structure consists of one central boroxine ring acting as a core, which is coordinated by four peripheral boroxine rings via N→B dative bonds[1]. Because the boroxine rings are functionally trivalent, this leaves uncoordinated pyridyl groups on the periphery of the cage.
Quantitative Data Summary
| Parameter | Value / Description | Structural Implication |
| Boron-Oxygen (B-O) Bond Length | ~1.36 - 1.38 Å | Typical for boroxine rings, indicating partial double bond character and ring stability[2]. |
| Nitrogen-Boron (N→B) Bond Length | 1.63 - 1.68 Å | Confirms strong coordinate covalent interaction, driving the transition of B from sp² to sp³[5]. |
| O-B-O Bond Angle (Core) | ~120° | Maintains planar sp² geometry in uncoordinated boron atoms[2]. |
| N-B-O Bond Angle (Coordinated) | ~105° - 110° | Validates the tetrahedral sp³ geometry upon N→B coordination. |
| Intermolecular C-H···O Distance | 2.5 - 2.6 Å | Facilitates the concave-convex packing of the 3D network[8]. |
| Intermolecular C-H···π Distance | 2.8 - 2.9 Å | Provides secondary stabilization to the supramolecular lattice[8]. |
Lattice Propagation: The discrete cages do not exist in isolation. The overall geometry of the pentadecanuclear cage resembles a square pyramid. The largest and smallest macrocycles within this cage act as complementary concave and convex units[8]. These units interlock with adjacent cages through a dense network of intermolecular C-H···O and C-H···π interactions, propagating into an infinite, highly ordered 3D molecular network[8].
Topological representation of the pentadecanuclear boroxine cage via N→B dative bonding.
Implications for Materials Science and Drug Development
The structural analysis of tris(3-pyridyl)boroxine extends far beyond fundamental crystallography; it provides a blueprint for advanced material and pharmaceutical design:
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Stimuli-Responsive Materials: Because the N→B dative bonds and the boroxine rings themselves are formed via reversible equilibrium, these 3D networks are inherently stimuli-responsive. The addition of competing Lewis bases, changes in pH, or the introduction of water can trigger the controlled disassembly of the network[2][6].
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Covalent Organic Frameworks (COFs): Understanding the vector angles of pyridylboronic acids allows materials scientists to engineer porous COFs for gas storage, chemical separation, and catalysis. By switching from the meta (3-pyridyl) to the para (4-pyridyl) isomer, researchers can force the system out of discrete cage formation and into highly porous, permanent 2D/3D lattices[5].
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Drug Delivery Systems: Boronic acids are widely utilized in drug development (e.g., Bortezomib)[3]. The ability of boronic acids to form dynamic, reversible cages makes them ideal candidates for self-assembling drug delivery vehicles that can encapsulate active pharmaceutical ingredients (APIs) and release them upon encountering the aqueous, slightly acidic microenvironments typical of tumor tissues.
References
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Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers Source: National Center for Biotechnology Information (PMC) URL:[Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives Source: Wiley-VCH URL:[Link]
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Self-Assembly of Cobaloximes and Rhodoximes with 3-Aminophenylboronic Acid Source: Inorganic Chemistry (via ResearchGate) URL:[Link]
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3-Pyridineboronic acid → boroxine → pentadecanuclear boron cage → 3D molecular network: a sequence based on two levels of self-complementary self-assembly Source: Chemical Communications (RSC Publishing) URL:[Link]
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Macrocycles and Coordination Polymers Derived from Self-Complementary Tectons Based on N-Containing Boronic Acids Source: Crystal Growth & Design (ACS Publications) URL:[Link]
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Different perspective views of the boroxine-pentamer 3 Source: ResearchGate URL:[Link]
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(a) Connection mode of boroxine in BNOF-1 Source: ResearchGate URL:[Link]
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